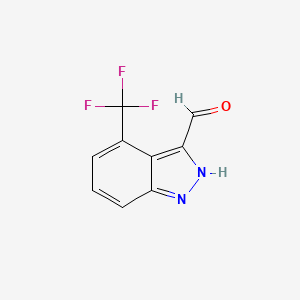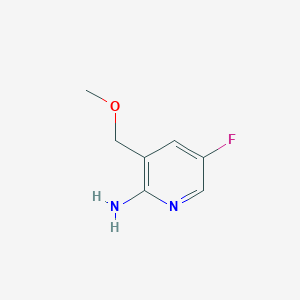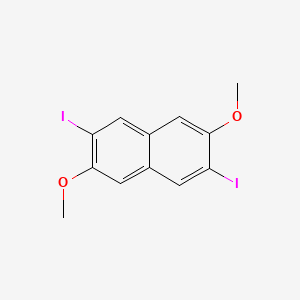
2,6-Diiodo-3,7-dimethoxynaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diiodo-3,7-dimethoxynaphthalene is an organic compound with the molecular formula C12H10I2O2 and a molecular weight of 440.02 g/mol . This compound is characterized by the presence of two iodine atoms and two methoxy groups attached to a naphthalene ring, making it a halogenated aromatic compound. It is primarily used in organic synthesis and research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Diiodo-3,7-dimethoxynaphthalene can be synthesized through a one-pot tandem oxidation of phenols substituted with electron-withdrawing groups at the para position by excess diacetoxyiodobenzene . This method is efficient and yields good results. Another method involves the reaction of 2,6-dimethoxy-3,7-dichloronaphthalene with iodine under alkaline conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The use of diacetoxyiodobenzene and other hypervalent iodine reagents is common in industrial settings due to their efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2,6-Diiodo-3,7-dimethoxynaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones.
Reduction Reactions: The compound can be reduced to remove the iodine atoms, forming 2,6-dimethoxynaphthalene.
Common Reagents and Conditions
Diacetoxyiodobenzene: Used for the synthesis of the compound.
Grignard Reagents: Used for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
Substitution Products: Various substituted naphthalenes depending on the reagent used.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: 2,6-dimethoxynaphthalene and other reduced derivatives.
Scientific Research Applications
2,6-Diiodo-3,7-dimethoxynaphthalene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Diiodo-3,7-dimethoxynaphthalene involves its interaction with molecular targets through its iodine atoms and methoxy groups. The iodine atoms can participate in halogen bonding, while the methoxy groups can engage in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .
Comparison with Similar Compounds
Similar Compounds
2,6-Diiododiaryl Ethers: These compounds have similar iodine substitution patterns and are used in similar applications.
2,6-Dimethoxynaphthalene: Lacks the iodine atoms but shares the methoxy groups and naphthalene core.
Uniqueness
2,6-Diiodo-3,7-dimethoxynaphthalene is unique due to the presence of both iodine and methoxy groups on the naphthalene ring. This combination imparts distinct chemical properties, making it valuable in specific synthetic and research applications.
Properties
Molecular Formula |
C12H10I2O2 |
|---|---|
Molecular Weight |
440.01 g/mol |
IUPAC Name |
2,6-diiodo-3,7-dimethoxynaphthalene |
InChI |
InChI=1S/C12H10I2O2/c1-15-11-5-7-4-10(14)12(16-2)6-8(7)3-9(11)13/h3-6H,1-2H3 |
InChI Key |
ZVSMHHDPCWARBH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC(=C(C=C2C=C1I)OC)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-2-methylpyrrolo[1,2-a]pyrimidine](/img/structure/B12828174.png)
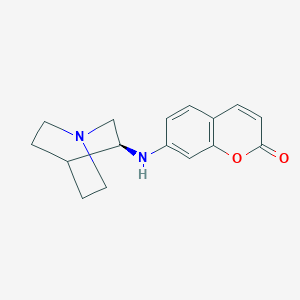
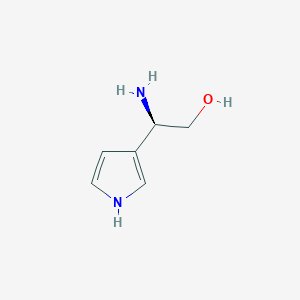
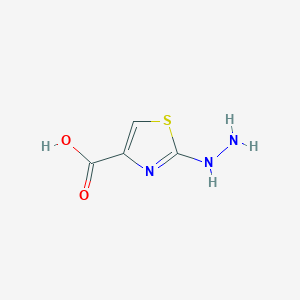
![Bis[(3,4-dicarboxylic anhydride)phenyl] terephthalate](/img/structure/B12828211.png)
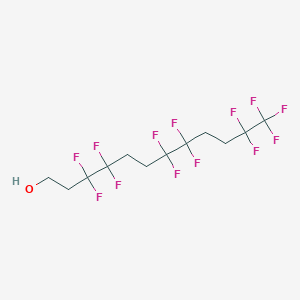
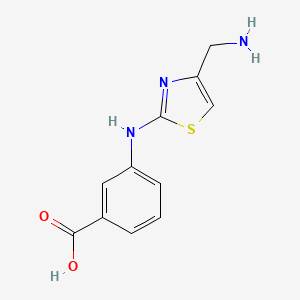
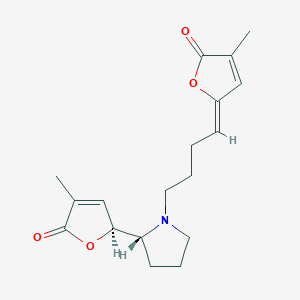
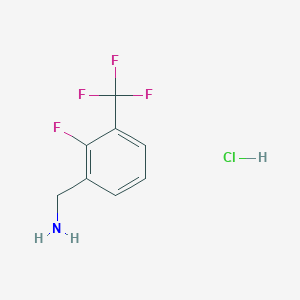
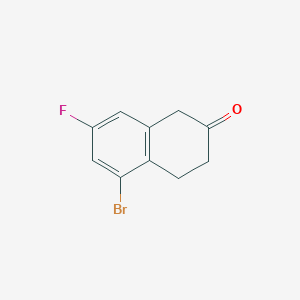
![3-(3-Chloro-2,5,6-trifluoropyridin-4-yl)-4-hydroxy-1,5-dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B12828244.png)

